molecular formula C15H13I B124527 2-iodo-9,9-dimethyl-9H-fluorene CAS No. 144981-85-1

2-iodo-9,9-dimethyl-9H-fluorene

Cat. No.: B124527
CAS No.: 144981-85-1
M. Wt: 320.17 g/mol
InChI Key: DVLSJPCXPNKPRJ-UHFFFAOYSA-N
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Description

2-Iodo-9,9-dimethyl-9H-fluorene is a halogenated fluorene derivative characterized by an iodine substituent at the 2-position and two methyl groups at the 9-position of the fluorene core. This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura) due to the reactivity of the iodine atom . The 9,9-dimethyl substitution enhances solubility in organic solvents and reduces aggregation tendencies, making it advantageous for applications in optoelectronic materials and pharmaceuticals .

Chemical Reactions Analysis

2-Iodo-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed from these reactions vary based on the specific conditions and reagents employed .

Mechanism of Action

The mechanism of action of 2-iodo-9,9-dimethyl-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new compounds. Additionally, the compound’s structure allows for electron delocalization, making it suitable for use in electronic materials .

Comparison with Similar Compounds

2-Iodo-9,9-Dimethyl-9H-Fluorene vs. 4-Iodo-1,1-Biphenyl and 4-Trifluoromethylphenyl Iodide

In the synthesis of DPIE derivatives, this compound achieved an 81% yield in CuI-catalyzed coupling reactions, slightly lower than 4-iodo-1,1-biphenyl (90%) but higher than 4-trifluoromethylphenyl iodide (79%) . The dimethyl groups improve solubility, facilitating purification, whereas trifluoromethyl groups may introduce steric hindrance or electronic withdrawal effects that reduce yields .

Comparison with 7-Bromo-2-Iodo-9,9-Dimethyl-9H-Fluorene

The bromo-iodo derivative (CAS 319906-45-1) is synthesized via palladium-catalyzed reactions and serves as a precursor for pharmaceuticals and polymers. Its dual halogen substituents enable sequential functionalization, but its higher molecular weight (C₁₅H₁₂BrI) and density (1.773 g/cm³) compared to mono-halogenated fluorenes may limit solubility in certain applications .

Optoelectronic Properties

Comparison with DDiKTa-F (9,9-Dimethyl-9H-Fluorene-Bridged Emitter)

A fluorene-bridged MR-TADF emitter, DDiKTa-F, demonstrated superior photoluminescence quantum yield (PLQY: 78%) and narrower full-width-at-half-maximum (FWHM: 49 nm) compared to its non-bridged counterpart DDiKTa (PLQY: 68%, FWHM: 59 nm) .

Comparison with PSeFL (9,9-Dimethyl-9H-Fluorene-Modified Phenoselenazine)

PSeFL, a phosphorescent emitter with a 9,9-dimethyl-9H-fluorene substituent, exhibited lower PLQY (40%) and external quantum efficiency (EQE: 7.4%) compared to the dibenzofuran-modified PSeDBF (PLQY: 59%, EQE: 12.8%) .

Structural and Steric Effects

Rigidity and Solubility

The 9,9-dimethyl substitution in this compound reduces conformational flexibility, enhancing thermal stability and quantum efficiency in luminophores . In contrast, non-methylated fluorenes (e.g., 2,7-diiodo-9H-fluorene) often require bulky side chains (e.g., polyfluorinated groups) to improve solubility, complicating synthesis and purification .

Comparison with 2,7-Diiodo-9,9-Dioctyl-9H-Fluorene

The dioctyl-substituted diiodo derivative (CAS 278176-06-0) has a larger molecular weight (642.44 g/mol) and extended alkyl chains, improving solubility in non-polar solvents. However, its steric bulk may hinder reactivity in cross-coupling reactions compared to the more accessible this compound .

Data Tables

Table 1. Key Properties of Halogenated Fluorene Derivatives

Compound Molecular Formula PLQY (%) FWHM (nm) Reaction Yield (%) Key Application
This compound C₁₅H₁₃I N/A N/A 81 Cross-coupling, OLEDs
DDiKTa-F C₃₄H₃₂N₂O₂ 78 49 N/A OLED emitter
7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene C₁₅H₁₂BrI N/A N/A N/A Pharmaceuticals
PSeFL C₃₃H₂₈N₂Se 40 N/A N/A Phosphorescent emitter

Biological Activity

2-Iodo-9,9-dimethyl-9H-fluorene is a derivative of fluorenes, which are a class of polycyclic aromatic hydrocarbons. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H11I
  • Molecular Weight : 292.13 g/mol
  • CAS Number : 333432-28-3

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the iodine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions with biological targets such as proteins and nucleic acids.

Key Mechanisms:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that this compound can induce oxidative stress in cells by generating ROS, which can lead to apoptosis or necrosis.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of bacterial strains. Its efficacy is thought to stem from its ability to disrupt bacterial cell membranes and inhibit key metabolic processes.

Case Studies

  • Anticancer Study : A study published in Molecules demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of 15 µM. The study highlighted the compound's ability to induce apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Antimicrobial Efficacy : In a separate investigation focusing on antimicrobial properties, this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Data Table

Biological ActivityEffectivenessReference
Anticancer (MCF-7)IC50 = 15 µM
Antimicrobial (S. aureus)MIC = 32 µg/mL
Antimicrobial (E. coli)MIC = 64 µg/mL

Q & A

Q. Basic: What are the common synthetic routes for preparing 2-iodo-9,9-dimethyl-9H-fluorene?

The synthesis typically involves halogenation of a fluorene backbone. A direct method employs palladium-catalyzed cross-coupling reactions, where bromo- or iodo-substituted precursors are reacted under basic conditions (e.g., potassium hydroxide) to introduce iodine at the 2-position . For example, 7-bromo-2-iodo derivatives are synthesized via sequential halogenation, starting from 9,9-dimethylfluorene, using iodine sources (e.g., NaI or I₂) in the presence of a palladium catalyst . Purification is achieved via column chromatography, followed by recrystallization in non-polar solvents like hexane.

Q. Advanced: How can reaction conditions be optimized to improve selectivity in synthesizing this compound?

Key parameters include:

  • Temperature : Lower temperatures (0–25°C) reduce side reactions like over-halogenation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) enhance iodine incorporation by stabilizing transition states .
  • Catalyst choice : PdCl₂ or Pd(PPh₃)₄ improves regioselectivity, while steric effects from the 9,9-dimethyl groups direct substitution to the 2-position .
    Kinetic studies using in situ FTIR or GC-MS can monitor intermediate formation and adjust conditions dynamically .

Q. Basic: Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and methyl group integration at the 9-position.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₅H₁₃I, expected m/z 320.00).
  • Elemental analysis : Quantifies iodine content (theoretical ~39.6%) to assess purity .
  • Melting point : Consistency with literature values (e.g., 96–98°C for related fluorenes) indicates crystallinity .

Q. Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for halogenated fluorenes?

  • Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SIR97 provides unambiguous structural data, resolving discrepancies between NMR-derived models and experimental electron density maps .
  • DFT calculations : Compare theoretical NMR chemical shifts (via Gaussian or ORCA) with experimental data to identify misassignments .
  • Dynamic effects : Variable-temperature NMR can detect conformational flexibility (e.g., hindered rotation of iodine) that may obscure signals .

Q. Advanced: What role does this compound play in materials science applications?

This compound serves as a precursor for optoelectronic materials:

  • OLEDs : Its rigid, planar structure enhances charge transport in host-guest systems. Derivatives like phenoselenazine-PSeFL exhibit room-temperature phosphorescence (RTP) with EQE up to 7.4% .
  • Polymer synthesis : Suzuki-Miyaura coupling with boronic esters generates conjugated polymers for organic semiconductors. The iodine substituent enables further functionalization via Stille or Ullmann couplings .

Q. Basic: How is the purity of this compound assessed experimentally?

  • Chromatography : HPLC with UV detection (λ = 254 nm) quantifies impurities. Retention times are calibrated against standards.
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies melting point deviations caused by byproducts .
  • Spectroscopic ratios : IR absorption bands (e.g., C-I stretch at ~500 cm⁻¹) must align with reference spectra .

Q. Advanced: What strategies mitigate steric hindrance during functionalization of this compound?

  • Protecting groups : Temporarily block reactive sites (e.g., methyl groups) with trimethylsilyl or tert-butyl moieties.
  • Microwave-assisted synthesis : Enhances reaction rates under high pressure, overcoming steric barriers in cross-coupling reactions .
  • Bulky ligands : Use XPhos or SPhos ligands in palladium catalysis to improve access to the iodine site .

Q. Advanced: How can computational methods predict the reactivity of this compound?

  • DFT modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The iodine atom typically shows high electrophilicity (ƒ⁻ ≈ 0.15) .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., THF vs. toluene) to optimize SNAr or cross-coupling pathways.
  • Hammett constants : Correlate substituent effects (σ⁺ for iodine) with reaction rates in aromatic substitution .

Q. Basic: What safety precautions are required when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of halogenated aromatic vapors.
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste disposal : Collect iodine-containing waste in sealed containers for incineration .

Q. Advanced: How does crystallographic data inform the electronic properties of this compound derivatives?

SCXRD reveals:

  • Packing motifs : Herringbone or π-stacked arrangements influence charge mobility in thin films.
  • Bond lengths : C-I distances (~2.10 Å) correlate with spin-orbit coupling effects, critical for triplet-state harvesting in OLEDs .
    Refinement software (e.g., SHELXL) models thermal parameters to assess molecular rigidity, which impacts fluorescence quantum yields .

Properties

IUPAC Name

2-iodo-9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLSJPCXPNKPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452321
Record name 2-iodo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144981-85-1
Record name 2-iodo-9,9-dimethyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 500 mL round bottomed flask was charged with 21.8 g (70 mmol) 2-Iodofluorene and 1.18 g (5 mmol) benzyltriethylammonium chloride. 200 mL of dimethylsulfoxide (DMSO) was then added followed by 28 mL (50%) NaOH. The mixture was allowed to stir under nitrogen for 1 hour, before 29 g (210 mmol) methyl iodide was added through the septum. The mixture was allowed to stir at room temperature for 18 hours. After cooling to ambient temperature the mixture was transferred to a 1 L separatory funnel. 100 mL of water and 100 mL of diethylether were added to the mixture. The organic layer was collected and the aqueous layer was extracted with diethyl ether (4×100 mL). The organic fractions were combined, dried over anhydrous magnesium sulfate, and the solvent evaporated under vacuo. A flash column was then performed using hexanes as the eluent to give 21.0 g (88% yield) of the product (yellow oil).
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88%

Synthesis routes and methods II

Procedure details

20 parts of 2-iodofluorene was dissolved in a mixed solution of 114 parts of dimethyl sulfoxide (DMSO) and 23 parts of tetrahydrofuran (THF), and the thus obtained mixture was then stirred at 25° C. for 10 minutes. Thereafter, while stirring, 8.7 parts of potassium-tert-butoxide was added to the mixture. Twenty minutes later, 13.2 parts of methyl iodide was added to the mixture, and further twenty minutes later, 8.7 parts of potassium-tert-butoxide was added thereto. Further, twenty minutes later, 13.2 parts of methyl iodide was added thereto, and the obtained mixture was then stirred at 25° C. for 2 hours. After completion of the stirring, the THF was distilled away from the reaction solution, and it was then extracted with toluene-water. The toluene phase was dried over magnesium sulfate, and the toluene was then distilled away, thereby obtaining a brown tarry solid. This brown tarry solid was separated and purified by column chromatography (hexane-ethyl acetate) to obtain 21 parts of 9,9-dimethyl-2-iodofluorene in the form of a colorless crystal.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-iodo-9,9-dimethyl-9H-fluorene
2-iodo-9,9-dimethyl-9H-fluorene
2-iodo-9,9-dimethyl-9H-fluorene
2-iodo-9,9-dimethyl-9H-fluorene
2-iodo-9,9-dimethyl-9H-fluorene
2-iodo-9,9-dimethyl-9H-fluorene

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